1,3-Bis(dichlorophosphino)propane

Description

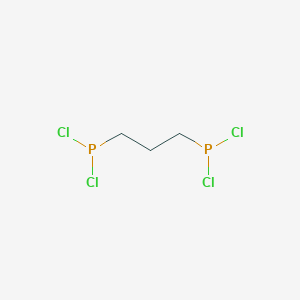

1,3-Bis(dichlorophosphino)propane (CAS 28240-70-2) is an organophosphorus compound with the molecular formula C₄H₈Cl₄P₂ . It consists of two dichlorophosphino (PCl₂) groups linked by a three-carbon propane chain. This compound is primarily used as a precursor for synthesizing phosphine ligands in coordination chemistry and catalysis. Its reactive chlorine substituents make it highly electrophilic, enabling substitution reactions to tailor ligands for specific metal complexes .

Properties

CAS No. |

28240-70-2 |

|---|---|

Molecular Formula |

C3H6Cl4P2 |

Molecular Weight |

245.8 g/mol |

IUPAC Name |

dichloro(3-dichlorophosphanylpropyl)phosphane |

InChI |

InChI=1S/C3H6Cl4P2/c4-8(5)2-1-3-9(6)7/h1-3H2 |

InChI Key |

KIUIKWRHWKNTBP-UHFFFAOYSA-N |

SMILES |

C(CP(Cl)Cl)CP(Cl)Cl |

Canonical SMILES |

C(CP(Cl)Cl)CP(Cl)Cl |

Origin of Product |

United States |

Scientific Research Applications

Chemical Properties and Structure

1,3-Bis(dichlorophosphino)propane is characterized by its bidentate ligand structure, which allows it to form stable complexes with transition metals. The general formula for this compound is , and it typically exists as a colorless to pale yellow liquid.

Catalysis

This compound is primarily used as a ligand in various catalytic processes:

- Palladium-Catalyzed Reactions : It enhances reaction rates and selectivity in organic synthesis, particularly in cross-coupling reactions such as Suzuki, Heck, and Negishi reactions. These reactions are essential for forming carbon-carbon bonds in the synthesis of complex organic molecules.

- Kumada Coupling : The compound forms complexes with nickel and palladium that serve as catalysts for Kumada coupling reactions, facilitating the formation of aryl-alkyl bonds .

Organometallic Chemistry

In organometallic chemistry, this compound plays a crucial role in:

- Stabilizing Metal Complexes : It forms stable complexes with various transition metals, enhancing the stability and reactivity of these complexes. This property is vital for developing new materials and pharmaceuticals .

- Synthesis of Gold Clusters : Recent studies have highlighted its use in synthesizing gold clusters with enhanced stability, which are critical in nanotechnology applications .

Materials Science

The compound's unique properties make it suitable for applications in materials science:

- Polymer Chemistry : It is utilized in the production of specialty polymers through coordination polymerization methods. Its ability to act as a bidentate ligand allows for the formation of complex structures that can improve material properties .

- Nanotechnology : Research has demonstrated its potential in creating nanoclusterzymes for dual colorimetric sensing applications, showcasing its utility in analytical chemistry .

Comparison of Ligands

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| This compound | Bidentate Ligand | Forms stable complexes with transition metals |

| 1,2-Bis(diphenylphosphino)ethane | Bidentate Ligand | Shorter chain length |

| 1,4-Bis(diphenylphosphino)butane | Bidentate Ligand | Longer chain length; different steric properties |

Catalytic Applications

| Reaction Type | Catalyst Used | Reference |

|---|---|---|

| Suzuki Coupling | Complex with Pd(II) | |

| Kumada Coupling | Complex with Ni(II) | |

| Heck Reaction | Complex with Pd(II) |

Case Studies

- Gold Cluster Synthesis : A study by Philliber et al. (2022) explored the synthesis of mixed-diphosphine ligated gold clusters using this compound. The research highlighted the critical role of this compound in enhancing the stability and reactivity of gold clusters for potential industrial applications.

- Nanoclusterzyme Development : Zhao et al. (2023) demonstrated the use of this compound in creating nanoclusterzymes for dual colorimetric sensing applications. This innovative approach opens new avenues in sensor development and analytical chemistry.

Comparison with Similar Compounds

Research Findings

- Coordination Chemistry :

- Ligand Design: Dichlorophosphino derivatives are pivotal in creating ligands with tunable electronic properties. For instance, replacing Cl with electron-rich groups enhances metal-ligand bond strength .

Preparation Methods

The preparation of 1,3-Bis(dichlorophosphino)propane generally involves the functionalization of 1,3-propane derivatives with phosphorus chlorides. The key challenge is the selective introduction of dichlorophosphino groups (-PCl2) at both terminal positions of the propane chain without side reactions.

Two main synthetic approaches are reported in the literature:

- Direct chlorination of 1,3-bis(phosphino)propane derivatives

- Reduction of phosphine oxide precursors followed by chlorination

While detailed procedures for 1,3-Bis(diphenylphosphino)propane are more common, analogous methodologies apply to the dichlorophosphino derivative, with adjustments for the reactive P–Cl bonds.

Preparation via Phosphorus Trichloride and Propane Derivatives

A classical approach involves the reaction of 1,3-dihalopropane (such as 1,3-dibromopropane) with phosphorus trichloride (PCl3) or related chlorophosphines under controlled conditions to yield this compound.

Reaction Scheme:

$$

\text{Cl}3P + \text{Br-(CH}2)3\text{-Br} \rightarrow \text{Cl}2P-(CH2)3-PCl_2 + \text{byproducts}

$$-

- Use of anhydrous solvents such as toluene or hexane

- Inert atmosphere (nitrogen or argon) to prevent hydrolysis

- Controlled temperature (often 0–25 °C initially, then warmed)

- Stoichiometric control to avoid over-chlorination or polymerization

Mechanistic Notes:

The nucleophilic substitution of halogens by phosphorus centers occurs via an SN2 mechanism at the alkyl halide sites. The dichlorophosphino groups are introduced by displacement of halides on the propane backbone.

Reduction of Phosphine Oxide Precursors

An alternative and more modern method involves preparing the phosphine oxide derivative of the target compound, followed by reduction and chlorination to yield the dichlorophosphino compound.

-

- Synthesis starts with the corresponding 1,3-bis(phosphine oxide)propane.

- Reduction is carried out using reagents such as indium(III) bromide (InBr3) and 1,1,3,3-tetramethyldisiloxane (TMDS) in anhydrous toluene.

- The reaction is performed in a sealed tube under an inert atmosphere at elevated temperatures (around 100 °C) for extended times (7 to 40 hours depending on substrate).

- The progress is monitored by ^31P NMR spectroscopy.

- After completion, the solvent is evaporated, and the product is purified by flash chromatography using cyclohexane.

| Parameter | Details |

|---|---|

| Starting material | 1,3-bis(phosphine oxide)propane derivative |

| Reducing agent | Indium(III) bromide (1 mol %) |

| Hydrosilane | 1,1,3,3-Tetramethyldisiloxane (1.5 equiv.) |

| Solvent | Anhydrous toluene (1 M solution) |

| Temperature | 100 °C |

| Reaction time | 7 to 40 hours |

| Atmosphere | Inert (N2 or Ar) |

| Purification | Flash chromatography on silica gel (cyclohexane) |

| Yield | Up to 80% (reported for related phosphines) |

This method is advantageous for its mild conditions and high selectivity, allowing for the preparation of sensitive phosphine derivatives including dichlorophosphino compounds.

Research Findings and Mechanistic Insights

- The reduction of phosphine oxides to phosphines using InBr3/TMDS is well-documented for a variety of phosphine ligands, including diphosphines with varying backbones.

- ^31P NMR monitoring provides a reliable method to track the conversion and purity of the product.

- The sealed tube and inert atmosphere prevent oxidation and hydrolysis of the sensitive P–Cl bonds.

- Chromatographic purification ensures removal of side products and unreacted starting materials.

- The reaction mechanism involves hydride transfer from TMDS to the phosphine oxide, facilitated by InBr3 as a Lewis acid catalyst.

Data Table Summarizing Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Direct chlorination of propane derivatives | 1,3-dihalopropane + PCl3 | Anhydrous solvents, inert atmosphere, 0–25 °C | Straightforward, classical route | Requires careful control to avoid side reactions |

| Reduction of phosphine oxide precursors | 1,3-bis(phosphine oxide)propane | InBr3 (1 mol %), TMDS (1.5 equiv), toluene, 100 °C, sealed tube, inert atmosphere | High selectivity, mild conditions, good yields | Longer reaction times, requires phosphine oxide precursor |

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 1,3-Bis(dichlorophosphino)propane in research laboratories?

- Methodological Answer :

- Protective Equipment : Use NIOSH (US) or EN166 (EU)-certified face shields and safety glasses for eye protection. Skin contact must be avoided by wearing gloves compliant with EN374 standards, inspected before use, and disposed of properly .

- Environmental Precautions : Prevent spills and avoid drainage contamination. Collect spills in closed containers for professional disposal under inert conditions to mitigate air sensitivity risks .

- Storage : Store at room temperature in airtight containers under inert gas (e.g., nitrogen) to prevent degradation .

Q. How is the purity and structural integrity of this compound verified experimentally?

- Methodological Answer :

- Melting Point Analysis : Confirm purity via melting point (60–63°C), with deviations indicating impurities .

- Spectroscopic Techniques : Use P NMR to verify phosphorous environments and H NMR to confirm propyl backbone integrity. X-ray crystallography can resolve ligand geometry and metal coordination modes .

- Elemental Analysis : Validate molecular formula (CHP, MW 412.45) through combustion analysis .

Advanced Research Questions

Q. What role does this compound play in palladium-catalyzed C-H arylation, and how is the catalytic system optimized?

- Methodological Answer :

- Ligand Function : Acts as a bidentate phosphine ligand, stabilizing Pd(0)/Pd(II) intermediates and facilitating oxidative addition/reductive elimination steps in cross-coupling reactions .

- Optimization Parameters :

- Pd:ligand Ratio : A 1:1.5–2 molar ratio enhances catalytic turnover. Excess ligand can inhibit reactivity due to steric effects.

- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility, while coordinating solvents (e.g., THF) may reduce activity.

- Temperature : Reactions typically proceed at 80–100°C to balance kinetics and ligand stability .

- Case Study : In benzoxazole arylation, Pd/dppp systems achieve >90% yield under optimized conditions (CsCO base, toluene, 24h) .

Q. How does the bite angle of this compound influence catalytic outcomes in homogeneous catalysis?

- Methodological Answer :

- Bite Angle Determination : The ligand’s natural bite angle (~94°) is calculated via computational models (e.g., DFT) or measured via X-ray crystallography of metal complexes (e.g., NiCl(dppp)) .

- Impact on Catalysis : Larger bite angles favor cis coordination in square-planar complexes, increasing steric hindrance and altering selectivity in Heck or Suzuki couplings. For example, dppp’s intermediate bite angle balances activity and stability in arylations .

Q. What methodologies address challenges in synthesizing air-sensitive metal complexes with this compound?

- Methodological Answer :

- Air-Free Techniques : Use Schlenk lines or gloveboxes for ligand-metal coordination under argon/nitrogen. Pre-dry solvents (e.g., THF over Na/benzophenone) to eliminate moisture .

- Stoichiometric Control : Maintain a 1:1 metal-to-ligand ratio to prevent uncoordinated ligand degradation. Monitor reaction progress via in situ P NMR to detect phosphine oxide byproducts .

- Stability Testing : Assess complex stability under catalytic conditions (e.g., elevated temperatures) via cyclic voltammetry or UV-vis spectroscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.